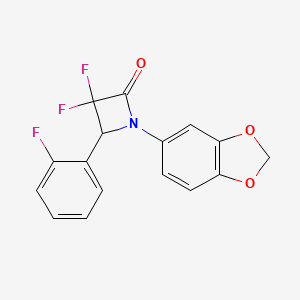![molecular formula C20H18O5 B1659573 [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate CAS No. 6602-57-9](/img/structure/B1659573.png)
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate is a complex organic compound that features a benzofuran ring, an oxoethyl group, and a methylphenoxy propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various methods such as free radical cyclization, proton quantum tunneling, and photocyclization . For [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate, a plausible synthetic route could involve the following steps:
Formation of Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed using a cyclization reaction.
Introduction of Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction.
Attachment of Methylphenoxy Propanoate: The final step involves esterification to attach the methylphenoxy propanoate moiety.
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves optimizing the reaction conditions to achieve high yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: The benzofuran ring and methylphenoxy propanoate moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Investigated for its anticancer activities.
Uniqueness
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
6602-57-9 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate |
InChI |
InChI=1S/C20H18O5/c1-14-5-4-7-16(11-14)23-10-9-20(22)24-13-17(21)19-12-15-6-2-3-8-18(15)25-19/h2-8,11-12H,9-10,13H2,1H3 |
InChI Key |
JNQWRURUWJRANG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCC(=O)OCC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)OCC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B1659505.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)benzoate](/img/structure/B1659506.png)

![N-[(5,7-Dichloro-2-hydroxy-1H-indol-3-yl)imino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1659508.png)

![2-(4-Fluorophenyl)-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)quinoline-4-carboxamide](/img/structure/B1659511.png)
![Piperidine, 1-[(hydroxyimino)(4-nitrophenyl)methyl]-](/img/structure/B1659512.png)
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1659513.png)
